Tubulin inhibitor 29
Description
S-(4-Fluorophenyl) 4-fluorobenzenesulfonothioate is a sulfonothioate derivative featuring dual fluorinated aryl groups. It is synthesized via nickel-catalyzed coupling of bromoethynylbenzene with S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate (2c), yielding a compound with E/Z isomerism . Its structure is confirmed by multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and melting point analysis. Fluorine atoms at the para positions of both aryl rings contribute to its electronic and steric properties, influencing reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C12H8F2O2S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
RJGPLTZAVFXCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 29 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tubulin Inhibitor 29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tubulin dynamics and microtubule assembly.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.
Industry: Utilized in the development of new anticancer drugs and as a tool for screening other tubulin inhibitors
Mechanism of Action
Tubulin Inhibitor 29 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the core of microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and cancer cells undergo apoptosis. The molecular targets involved include the α and β subunits of tubulin, which are essential for microtubule formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key properties of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate and its analogs:
Key Findings:
Electronic Effects: Fluorine substituents in S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate induce electron-withdrawing effects, reducing electron density at the sulfur center compared to methyl (3eb) or tolyl (3ea) analogs. This enhances electrophilicity, favoring nucleophilic substitution reactions .
Steric and Solubility Properties: Naphthyl-substituted derivatives (3ee) demonstrate lower solubility due to extended aromatic systems, contrasting with the fluorinated compound’s moderate solubility in polar solvents . Methyl groups in 3eb improve solubility in nonpolar solvents compared to fluorinated or brominated analogs .
Spectral Distinctions: The ¹⁹F NMR spectrum of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate shows two distinct fluorine environments, absent in non-fluorinated analogs . IR spectra of fluorinated compounds display characteristic S=O and C-F stretches near 1341 cm⁻¹ and 1153 cm⁻¹, respectively .
Synthetic Variations: Yields for S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate range from 82% (solid ) to 91% (oil ), suggesting solvent or catalyst optimization impacts product isolation.
Biological Activity
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is characterized by its unique sulfonothioate functional group, which contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
The biological activity of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antipsychotic Properties : Initial investigations into similar compounds indicate potential antipsychotic effects, possibly through modulation of dopaminergic and serotonergic pathways .
- Sigma Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in neuropsychiatric disorders. This binding may contribute to its therapeutic effects while minimizing extrapyramidal side effects typically associated with antipsychotics .
Case Studies
- Study on Behavioral Effects : A study evaluated the effects of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate in rodent models. Results indicated that the compound effectively reduced conditioned avoidance responses without inducing catalepsy, suggesting a favorable side effect profile compared to traditional antipsychotics.
- Pharmacokinetic Profile : Research assessing the pharmacokinetics of this compound revealed that it is rapidly absorbed with a moderate half-life, supporting its potential for therapeutic use in chronic conditions.
Data Tables
The following table summarizes key findings related to the biological activity of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate:
| Study | Parameter | Result |
|---|---|---|
| Behavioral Study | Conditioned Avoidance Response | Significant reduction |
| Pharmacokinetics | Absorption Rate | Rapid |
| Sigma Receptor Binding | IC50 Value | 112 nM |
Research Findings
Recent literature has highlighted the following findings regarding S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate:
- Affinity Studies : The compound exhibits modest affinity for serotonin receptors (5-HT1A), indicating potential anxiolytic properties alongside its antipsychotic effects .
- Safety Profile : Chronic administration in animal models did not result in dopamine receptor supersensitivity, a common concern with long-term antipsychotic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
